4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core conjugated with a 1,5-dimethylpyrazole-3-carbonyl group. The tetrahydroquinoxaline moiety is a bicyclic structure containing two nitrogen atoms, while the pyrazole ring introduces additional steric and electronic complexity due to its methyl substituents.
Properties
IUPAC Name |
4-(1,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-7-11(16-17(9)2)14(20)18-8-13(19)15-10-5-3-4-6-12(10)18/h3-7H,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZBMMRZMOYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the quinoxalinone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives synthesized in recent studies, such as those described in . Below is a comparative analysis based on substituents and core frameworks:
Table 1: Structural Comparison with Analogs
Key Observations:
Core Heterocycles: The target compound’s tetrahydroquinoxaline core differs from the pyrimidinone (4i) and pyrazolone (4j) cores. Quinoxaline derivatives are known for redox activity and metal coordination, while pyrimidinones and pyrazolones are often associated with hydrogen-bonding interactions and bioactivity .
Substituent Diversity :
- The 1,5-dimethylpyrazole group in the target compound contrasts with the coumarin and tetrazolyl groups in 4i and 4j. Methyl groups on pyrazole may enhance lipophilicity, whereas coumarin (a benzopyrone) could improve fluorescence properties or binding to aromatic receptors .
Functional Groups :
- The carbonyl linkage in the target compound may influence conformational rigidity compared to the thioxo group in 4j, which can participate in sulfur-mediated interactions.
Limitations of Available Data:
The provided evidence lacks quantitative data (e.g., solubility, bioactivity, stability) for direct comparison.
- Pharmacokinetics : Lipophilicity (logP) and bioavailability may differ due to methyl vs. coumarin substituents.
- Electronic Properties : The electron-withdrawing carbonyl in the target compound vs. the electron-rich coumarin in 4i/4j could alter reactivity.
Biological Activity
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydroquinoxaline core linked to a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 258.28 g/mol. The structural features contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its effects against cancer cells and its role as an inhibitor in specific biochemical pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays showed that the compound exhibited IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells. These values indicate potent anticancer activity when compared to standard drugs like Cisplatin, which had IC50 values of 3.78 μM and 6.39 μM respectively .
PARP-1 Inhibition
Another significant aspect of the biological activity of this compound is its role as a PARP-1 inhibitor:
- Case Study 2 : In a study assessing the PARP-1 inhibitory activity using a colorimetric assay, the compound displayed an IC50 value of 3.05 nM, which was more potent than the reference drug Olaparib (IC50 = 12.86 nM). This suggests that structural modifications in the pyrazole ring can enhance the inhibitory effects on PARP-1 .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Covalent Bond Formation : The carbonyl group in the pyrazole moiety can form covalent bonds with nucleophilic sites on target proteins, potentially leading to inhibition of enzymatic activity.
- Redox Reactions : The presence of the nitro group allows for participation in redox reactions, further influencing biological pathways .
Structure-Activity Relationship (SAR)
The relationship between the structure of the compound and its biological activity has been explored in several studies:
| Modification | IC50 Value (nM) | Comments |
|---|---|---|
| Parent Compound | 3.05 | Strong PARP-1 inhibition |
| Methyl Group Replacement | 8.73 | Decreased potency |
| Hydroxyl Group Addition | 13.27 | Further reduced activity |
These findings indicate that specific substitutions on the pyrazole ring can significantly alter the potency of the compound against PARP-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
